molecular formula C24H36O4 B1667359 Anabiol CAS No. 1986-53-4

Anabiol

Cat. No.: B1667359
CAS No.: 1986-53-4
M. Wt: 388.5 g/mol
InChI Key: JFAXVZXNIGIDDA-OMBIEOGOSA-N
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Description

It is an androgen ester, specifically the 3,17-dipropionate ester of bolandiol (19-nor-4-androstenediol) . This compound is known for its anabolic properties and has been used in various clinical and research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bolandiol dipropionate is synthesized through the esterification of bolandiol with propanoic acid. The reaction involves the condensation of the carboxy group of propanoic acid with the 3β and 17β hydroxy groups of bolandiol . The reaction typically requires an acid catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.

Industrial Production Methods

In industrial settings, the production of bolandiol dipropionate involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Bolandiol dipropionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups back to alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in the formation of new esters or amides.

Scientific Research Applications

Bolandiol dipropionate has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound to study esterification and steroid chemistry.

    Biology: Investigated for its effects on cellular processes and hormone regulation.

    Medicine: Explored for its potential therapeutic uses in hormone replacement therapy and muscle wasting conditions.

    Industry: Utilized in the development of performance-enhancing drugs and supplements.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bolandiol dipropionate is unique among anabolic-androgenic steroids due to its combined androgenic, estrogenic, and progestogenic activities . This multifaceted activity profile makes it a valuable compound for research and therapeutic applications.

Properties

CAS No.

1986-53-4

Molecular Formula

C24H36O4

Molecular Weight

388.5 g/mol

IUPAC Name

[(3S,17S)-13-methyl-17-propanoyloxy-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] propanoate

InChI

InChI=1S/C24H36O4/c1-4-22(25)27-16-7-9-17-15(14-16)6-8-19-18(17)12-13-24(3)20(19)10-11-21(24)28-23(26)5-2/h14,16-21H,4-13H2,1-3H3/t16-,17?,18?,19?,20?,21-,24?/m0/s1

InChI Key

JFAXVZXNIGIDDA-OMBIEOGOSA-N

SMILES

CCC(=O)OC1CCC2C3CCC4(C(C3CCC2=C1)CCC4OC(=O)CC)C

Isomeric SMILES

CCC(=O)O[C@H]1CCC2C3CCC4([C@H](CCC4C3CCC2=C1)OC(=O)CC)C

Canonical SMILES

CCC(=O)OC1CCC2C3CCC4(C(C3CCC2=C1)CCC4OC(=O)CC)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

anabiol
bolandiol dipropionate
estr-4-ene-3 beta,17 beta-diol dipropionate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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